molecular formula C18H15NO3 B12708863 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one CAS No. 224948-29-2

6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one

Cat. No.: B12708863
CAS No.: 224948-29-2
M. Wt: 293.3 g/mol
InChI Key: DQBUWUODVGZKAI-NTCAYCPXSA-N
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Description

6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one is a complex organic compound with a unique structure that includes a benzylidene group and a tetrahydrobenzo(a)cycloheptenone core

Chemical Reactions Analysis

6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and thionyl chloride for chlorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields the corresponding alcohol, while chlorination with thionyl chloride produces the 5-chloro derivative .

Mechanism of Action

The mechanism of action of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

224948-29-2

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(6E)-6-[(2-nitrophenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one

InChI

InChI=1S/C18H15NO3/c20-18-15(9-5-8-13-6-1-3-10-16(13)18)12-14-7-2-4-11-17(14)19(21)22/h1-4,6-7,10-12H,5,8-9H2/b15-12+

InChI Key

DQBUWUODVGZKAI-NTCAYCPXSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C1

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C1

Origin of Product

United States

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